

Application Notes: N,N-Dimethylcyclohexylamine (DMCHA) in Spray Foam Formulations

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Compound of Interest

Compound Name: *N,N-Dimethylcyclohexylamine*

Cat. No.: *B146760*

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Introduction

N,N-Dimethylcyclohexylamine (DMCHA) is a low-viscosity, tertiary amine catalyst predominantly used in the production of rigid polyurethane (PU) foams, including spray foam applications.^{[1][2]} It plays a critical role in accelerating the two primary chemical reactions that form the polyurethane polymer matrix and the cellular foam structure. DMCHA is recognized for providing a balanced catalytic effect on both the gelling and blowing reactions, with a particularly strong initial catalysis of the foaming reaction.^[2] This characteristic is crucial for achieving rapid cure times, a fine and uniform cell structure, and excellent physical properties in the final foam product, such as high thermal insulation and mechanical strength.^{[3][4]}

Catalytic Mechanism of DMCHA

The formation of polyurethane foam is driven by two simultaneous reactions: the gelling reaction and the blowing reaction. DMCHA's effectiveness stems from its ability to catalyze both pathways efficiently.

- **Gelling Reaction (Polymerization):** This reaction involves the addition of a polyol (a compound with multiple hydroxyl, -OH, groups) to an isocyanate (a compound with multiple -NCO groups) to form the urethane linkages that create the polymer backbone.

- Blowing Reaction (Foaming): This reaction occurs between water and an isocyanate group. This forms an unstable carbamic acid, which then decomposes to produce carbon dioxide (CO_2) gas and a primary amine. The CO_2 gas acts as the blowing agent, causing the polymerizing mixture to expand and form the foam's cellular structure. The resulting amine can then react with another isocyanate to form a urea linkage, contributing to the polymer's rigidity.

As a tertiary amine, DMCHA is understood to catalyze these reactions primarily through nucleophilic catalysis, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the isocyanate group, activating it for reaction with either a polyol or water.^[5]

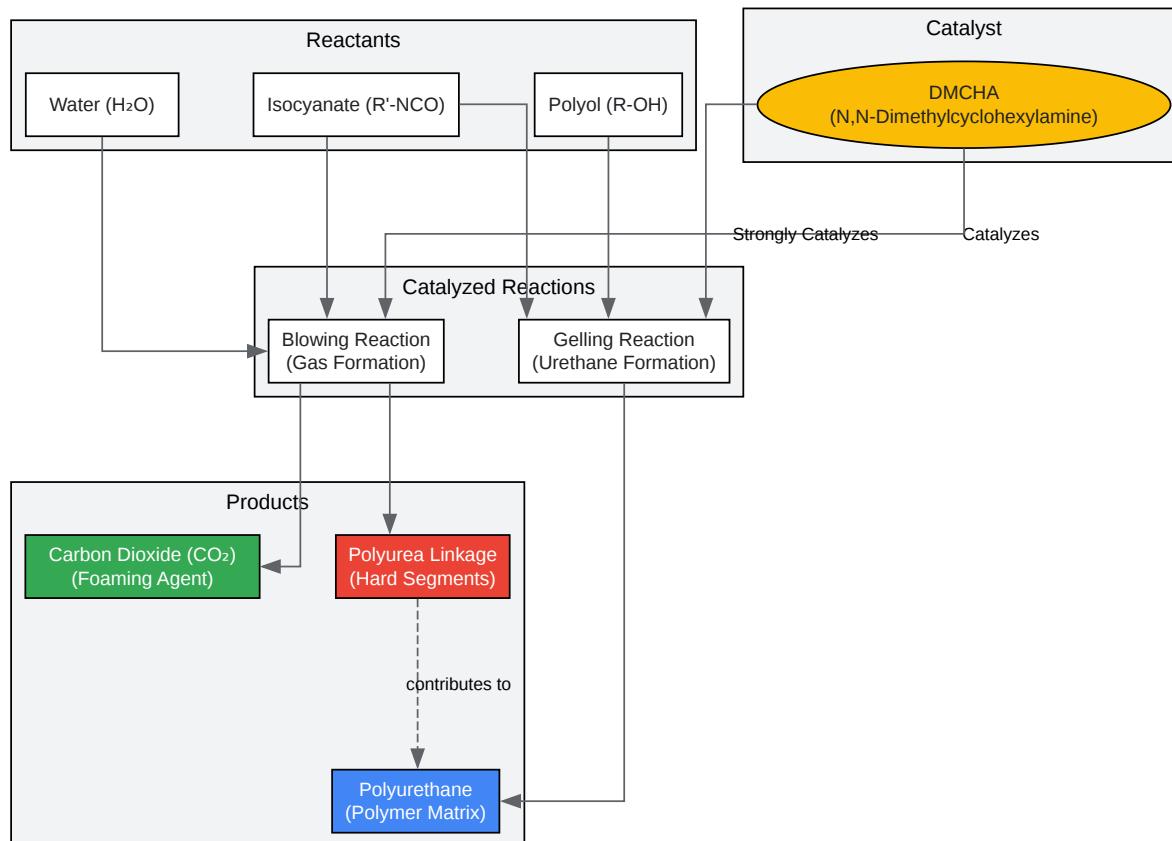
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Diagram 1: Catalytic pathways in polyurethane foam formation mediated by DMCHA.

Data Presentation

The concentration of DMCHA in a spray foam formulation directly impacts the reaction kinetics and the final physical properties of the cured foam. The following tables summarize typical effects observed in a model rigid polyurethane foam system.

Disclaimer: The following data is illustrative and represents typical trends. Actual values will vary depending on the specific polyol, isocyanate, surfactant, blowing agent, and processing conditions used.

Table 1: Effect of DMCHA Concentration on the Reaction Profile of a Model Rigid PU Foam System

DMCHA Concentration (pphp*)	Cream Time (seconds)	Gel Time (seconds)	Tack-Free Time (seconds)
0.5	25 - 35	80 - 100	150 - 180
1.5	15 - 20	50 - 65	90 - 120
2.5	8 - 12	30 - 45	60 - 80

| 3.5 | 5 - 8 | 20 - 30 | 45 - 60 |

*pphp = parts per hundred parts of polyol. Data synthesized from qualitative descriptions and typical usage ranges.

Table 2: Influence of DMCHA Concentration on Physical Properties of a Model Rigid PU Foam

DMCHA Concentration (pphp*)	Core Density (kg/m ³)	Compressive Strength (kPa) (Parallel to Rise)
0.5	34 - 38	230 - 260
1.5	31 - 35	250 - 280
2.5	29 - 33	240 - 270

| 3.5 | 30 - 34 | 220 - 250 |

*pphp = parts per hundred parts of polyol. The relationship between catalyst concentration and physical properties is complex; very rapid curing can sometimes trap blowing agent inefficiently or create stresses, slightly affecting density and strength.[6]

Experimental Protocols

The following protocols describe the laboratory-scale preparation and characterization of a rigid polyurethane foam using DMCHA.

Protocol 1: Preparation of Laboratory-Scale Rigid Polyurethane Foam

Objective: To prepare a rigid polyurethane foam sample using a specified formulation containing DMCHA and to observe its reaction profile.

Materials:

- Polyether Polyol (e.g., sucrose/glycerine-initiated, OH value 400-500 mg KOH/g)
- Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content 30-32%
- **N,N-Dimethylcyclohexylamine (DMCHA)**
- Silicone Surfactant (e.g., polyether-polydimethylsiloxane copolymer)
- Deionized Water
- Disposable paper or plastic cups (e.g., 250 mL)
- Mechanical stirrer with a high-speed motor (e.g., 2000-5000 RPM) and impeller
- Digital scale (accurate to 0.01 g)
- Stopwatch
- Fume hood

Procedure:

- Prepare the B-Side (Polyol Blend):
 - In a disposable cup, accurately weigh 100 parts of the polyether polyol.

- Add the desired amount of DMCHA (e.g., 1.5 parts by weight).
- Add 2.0 parts by weight of the silicone surfactant.
- Add 3.0 parts by weight of deionized water.
- Mix these components thoroughly with the mechanical stirrer at a moderate speed (e.g., 1000 RPM) for 30 seconds until a homogeneous blend is achieved.

- Prepare the A-Side (Isocyanate):
 - In a separate disposable cup, accurately weigh the required amount of pMDI. The amount is determined by the desired isocyanate index (typically 110-120 for rigid foams).
- Foaming Reaction:
 - Place the cup containing the B-side blend under the mechanical stirrer inside a fume hood.
 - Position the stirrer impeller just above the liquid surface.
 - Simultaneously start the stopwatch and pour the pre-weighed A-side (pMDI) into the B-side blend.
 - Immediately lower the impeller and stir at high speed (e.g., 3000 RPM) for 5-10 seconds. Ensure vigorous mixing.
 - Quickly remove the stirring rod and observe the mixture.
- Curing:
 - Allow the foam to expand freely in the cup.
 - Let the foam cure in the fume hood for at least 24 hours at ambient temperature before cutting or testing.

Protocol 2: Characterization of Foam Reaction Profile

Objective: To quantitatively measure the cream, gel, and tack-free times of the foaming reaction.

Procedure:

- Cream Time: This is the time, measured from the start of mixing, when the liquid mixture turns cloudy or changes color and begins to rise.[6] Record this time from the stopwatch.
- Gel Time: This is the time when the expanding foam begins to form a polymer network.[6] Starting a few seconds after the cream time, gently touch the rising foam surface with a thin wooden stick (e.g., a tongue depressor) and pull away. The gel time is reached when the foam is sticky and forms a thin polymer strand or "string".[6] Record this time.
- Tack-Free Time: This is the time at which the surface of the foam is no longer tacky to the touch.[6] After the foam has completed its rise, gently touch the surface with a clean, dry object. The tack-free time is reached when no material adheres to the object. Record this time.

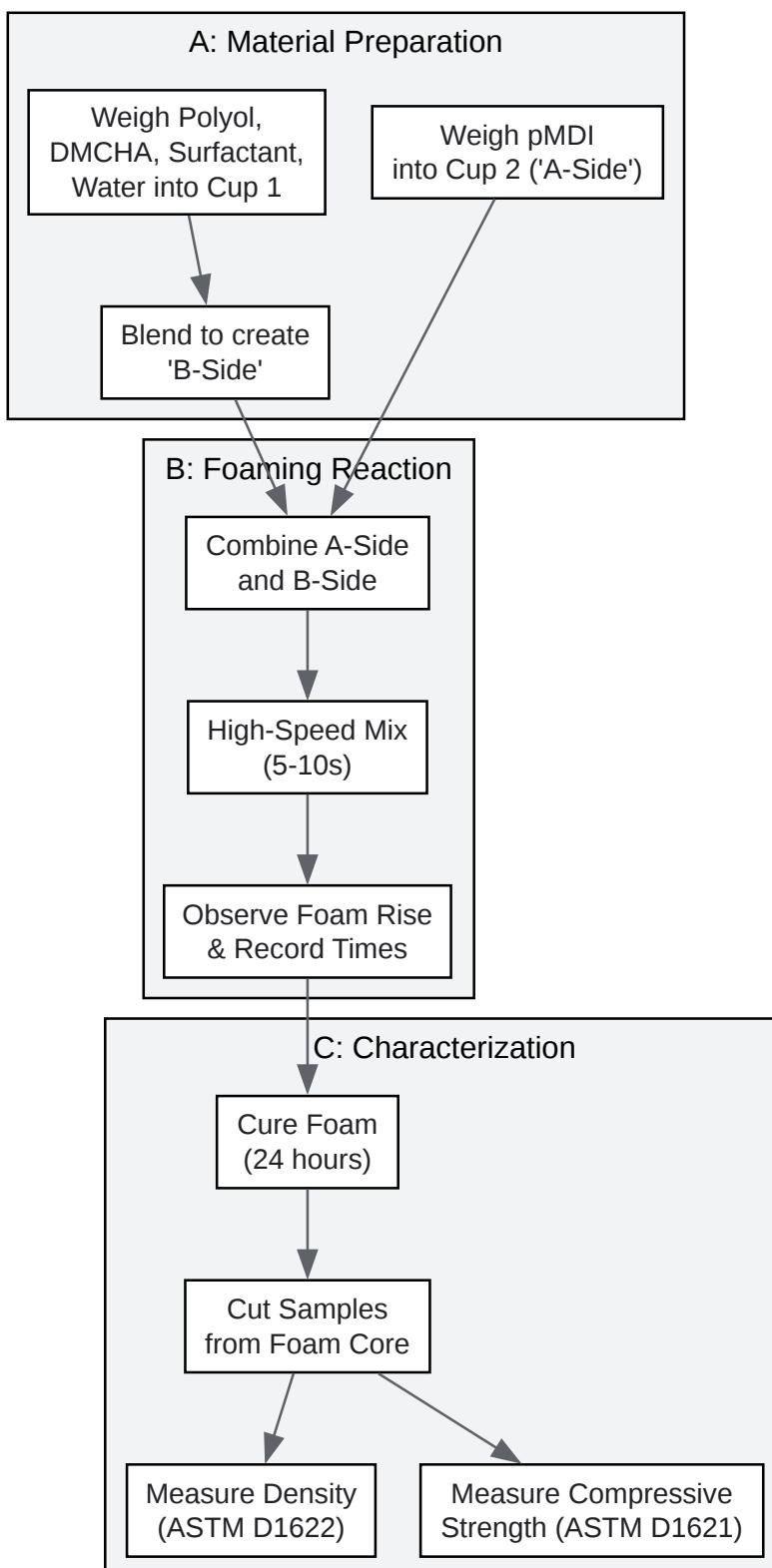
Protocol 3: Measurement of Foam Physical Properties

Objective: To determine the core density and compressive strength of the cured foam.

Procedure:

- Sample Preparation:
 - After the foam has cured for 24 hours, carefully cut a section from the center of the foam bun to avoid the less uniform skin.
 - For density, cut a cube of a precise size (e.g., 50mm x 50mm x 50mm) using a band saw.
 - For compressive strength, prepare samples according to ASTM D1621 specifications.
- Density Measurement (ASTM D1622):
 - Measure the dimensions of the foam cube accurately with calipers.
 - Weigh the cube on a digital scale.

- Calculate the density using the formula: Density = Mass / Volume.
- Compressive Strength Measurement (ASTM D1621):
 - Place the foam sample in a universal testing machine (compression tester).
 - Apply a compressive load to the sample in the direction parallel to the foam rise at a constant rate of crosshead movement.
 - Record the force at 10% deformation (yield point).
 - Calculate the compressive strength using the formula: Compressive Strength = Force / Cross-sectional Area.

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